molecular formula C16H14Cl2N2O4 B11547472 4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol

4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol

Cat. No.: B11547472
M. Wt: 369.2 g/mol
InChI Key: ATDHQWHZBLUWLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol typically involves a multi-step process. One common method includes the condensation reaction between 4-chloroaniline and 2-chloro-6-hydroxybenzaldehyde in the presence of a few drops of glacial acetic acid in anhydrous ethanol. The mixture is refluxed for several hours, and the resulting product is recrystallized from an appropriate solvent such as tetrahydrofuran .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups at the chloro positions .

Scientific Research Applications

4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both chloro and nitro groups, along with the imino and methoxy functionalities, makes it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C16H14Cl2N2O4

Molecular Weight

369.2 g/mol

IUPAC Name

4-chloro-2-[(3-chloro-4-methoxyphenyl)iminomethyl]-3,5-dimethyl-6-nitrophenol

InChI

InChI=1S/C16H14Cl2N2O4/c1-8-11(16(21)15(20(22)23)9(2)14(8)18)7-19-10-4-5-13(24-3)12(17)6-10/h4-7,21H,1-3H3

InChI Key

ATDHQWHZBLUWLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)C)[N+](=O)[O-])O)C=NC2=CC(=C(C=C2)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.